N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine
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Overview
Description
N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine is an organic compound that belongs to the class of trihydroxybenzenes It features three hydroxyl groups and three amine groups substituted onto a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine typically involves the hydrolysis of benzene-1,3,5-triamine and its derivatives. One common method is the hydrolysis of trinitrobenzene, which involves the reduction of nitro groups to amine groups followed by hydrolysis to introduce hydroxyl groups .
Industrial Production Methods
Industrial production of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine may involve large-scale hydrolysis processes using benzene-1,3,5-triamine as a starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl and amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, substituted benzenes, and various derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals.
Comparison with Similar Compounds
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Similar structure with three hydroxyl groups but lacks amine groups.
Hydroxyquinol (Benzene-1,2,4-triol): Another isomer with hydroxyl groups in different positions.
Pyrogallol (Benzene-1,2,3-triol): Contains three hydroxyl groups in adjacent positions.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various fields of research .
Properties
CAS No. |
98096-07-2 |
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Molecular Formula |
C6H9N3O3 |
Molecular Weight |
171.15 g/mol |
IUPAC Name |
N-[3,5-bis(hydroxyamino)phenyl]hydroxylamine |
InChI |
InChI=1S/C6H9N3O3/c10-7-4-1-5(8-11)3-6(2-4)9-12/h1-3,7-12H |
InChI Key |
IPDKLSQVXNXUQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NO)NO)NO |
Origin of Product |
United States |
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